molecular formula C6H5BrFNO B1413329 2-Amino-3-bromo-4-fluorophenol CAS No. 1805533-08-7

2-Amino-3-bromo-4-fluorophenol

Cat. No. B1413329
CAS RN: 1805533-08-7
M. Wt: 206.01 g/mol
InChI Key: RITPHKAXJGUNPG-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-4-fluorophenol is an organic compound used as an intermediate for building blocks . It appears as a white or off-white crystalline powder, is odorless and tasteless, and is soluble in methanol but insoluble in water .


Synthesis Analysis

The synthesis of phenols like 2-Amino-3-bromo-4-fluorophenol can be achieved through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . A specific synthesis method for a similar compound, 4-Amino-3-fluorophenyl boronic acid, involves protecting the amine group and then carrying out a lithium-bromine exchange, followed by the addition of trimethyl borate and then acidic hydrolysis .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-bromo-4-fluorophenol is C6H5BrFNO, and its molecular weight is 206.01 . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

The amine and hydroxy groups in 2-Amino-3-bromo-4-fluorophenol can coordinate to a metal center to form 5-membered ring complexes . It can also be used in the preparation of diaryl ethers .


Physical And Chemical Properties Analysis

2-Amino-3-bromo-4-fluorophenol has a predicted boiling point of 278.0±40.0 °C and a predicted density of 1.863±0.06 g/cm3 . Its pKa is predicted to be 8.82±0.23 .

Scientific Research Applications

Cancer Research

Compounds like 2-Amino-4-fluorophenol have been used to create heteroleptic tin (IV) complexes that show in vitro cytotoxicity towards human cancer cells . This suggests that 2-Amino-3-bromo-4-fluorophenol could potentially be used in cancer research for synthesizing compounds with cytotoxic properties .

Synthesis of Benzoxazoles and Benzoxazines

The ortho-position amine and hydroxyl groups in 2-Amino-4-fluorophenol make it an ideal precursor for the synthesis of benzoxazoles and benzoxazines . These compounds are important in various fields, including materials science and pharmaceuticals .

Fluorescent Probes

A fluorescent benzoxazine derivative has been synthesized from 2-Amino-4-fluorophenol, indicating that similar derivatives could be synthesized from 2-Amino-3-bromo-4-fluorophenol for use as fluorescent probes in biochemical research .

Organic Synthesis

2-Bromo-4-fluorophenol has been used in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and other organic synthesis applications. This suggests that 2-Amino-3-bromo-4-fluorophenol could also be useful in organic synthesis, particularly in the synthesis of complex organic molecules .

properties

IUPAC Name

2-amino-3-bromo-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITPHKAXJGUNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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